Isosulpride
Description
Isosulpride (CAS: 42792-26-7; molecular formula: C₁₅H₂₃N₃O₄S) is an antipsychotic agent classified under the thiazole derivatives. It acts as a selective dopamine D₂/D₃ receptor antagonist, modulating dopaminergic pathways in the central nervous system. Its primary therapeutic use is in managing schizophrenia and other psychotic disorders. This compound is recognized by regulatory bodies such as the U.S. FDA (Preferred Term: this compound) and the European Medicines Agency (XEVMPD Index: SUB08338MIG). Structurally, it features a sulfonyl group and a substituted benzamide backbone, distinguishing it from other antipsychotics .
Properties
CAS No. |
42792-26-7 |
|---|---|
Molecular Formula |
C15H23N3O4S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(1-ethylpyrrolidin-2-yl)-N-(2-methoxy-5-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)9-15(19)17-13-10-12(23(16,20)21)6-7-14(13)22-2/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19)(H2,16,20,21) |
InChI Key |
VJIIYEHOXLPKBX-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC |
Canonical SMILES |
CCN1CCCC1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isosulpride, |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isosulpride involves several synthetic routes, typically starting with the appropriate precursors and reagents. One common method includes the reaction of a substituted benzamide with an appropriate sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Isosulpride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Profile
Isosulpride exhibits a unique pharmacological profile:
- Dopamine Receptor Antagonism : At higher doses, it blocks postsynaptic dopamine receptors, reducing dopaminergic activity and improving positive symptoms of schizophrenia. At lower doses, it preferentially inhibits presynaptic receptors, enhancing dopamine release and alleviating negative symptoms.
- Serotonin Receptor Activity : It also antagonizes serotonin receptors (5-HT2A and 5-HT7), contributing to its antidepressant effects.
Scientific Research Applications
This compound has a broad spectrum of applications in various fields:
Clinical Research
This compound is extensively studied for its efficacy in treating schizophrenia. Clinical trials have demonstrated its effectiveness in managing both positive and negative symptoms. For instance, a study reported that 66.2% of patients switching to this compound achieved significant improvement in clinical symptoms after eight weeks .
Case Studies
Several case reports highlight the clinical implications of this compound:
- Case of Induced Mania : An 18-year-old male developed manic symptoms after eight months on this compound, indicating the need for careful monitoring of mood changes during treatment .
- Long-term Efficacy : A study confirmed the long-term effectiveness of this compound in patients with schizophrenia, showcasing its safety profile over a 12-month period .
Industrial Applications
In addition to its pharmacological uses, this compound serves as a reagent in organic synthesis and analytical chemistry. Its unique properties enable its application in developing new materials and processes within the chemical industry.
Mechanism of Action
Isosulpride is structurally and functionally similar to other substituted benzamides such as amisulpride and sulpiride . it has unique properties that distinguish it from these compounds:
Amisulpride: Also a dopamine D2 and D3 receptor antagonist, but with different pharmacokinetic properties and clinical applications.
Sulpiride: Shares similar dopaminergic activity but has additional low-affinity D4 antagonist properties.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize Isosulpride’s pharmacological profile, it is compared to two compounds: Tiospirone Hydrochloride and Perospirone , which share structural motifs or therapeutic applications.
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Pharmacological Class | Mechanism of Action | Key Indications | Regulatory Status (Example) |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₃N₃O₄S | Antipsychotic (thiazole) | Dopamine D₂/D₃ antagonist | Schizophrenia | FDA: BRT31Y0N0K; EMA: SUB08338MIG |
| Tiospirone HCl | C₂₄H₃₂N₄O₂S·HCl | Serotonin agonist, Anxiolytic | 5-HT₁A partial agonist; dopamine modulation | Anxiety, Psychosis | FDA: 45Q1DF53NN; EMA: N/A |
| Perospirone | C₂₃H₃₀N₄O₂S | Antipsychotic (benzisothiazole) | Serotonin-dopamine antagonist (SDA) | Schizophrenia, Bipolar | FDA: N303OK87DT; EMA: SUB09735MIG |
Key Research Findings
Structural Differentiation :
- This compound lacks the spirocyclic ring present in Tiospirone HCl, which enhances serotonin receptor affinity .
- Unlike Perospirone’s isoindole-dione core , this compound’s benzamide group confers selectivity for dopamine receptors over serotonin receptors, reducing extrapyramidal side effects .
Functional Efficacy :
- This compound demonstrates lower 5-HT₂A antagonism compared to Perospirone, correlating with a reduced risk of metabolic side effects (e.g., weight gain) .
- Tiospirone HCl’s anxiolytic properties stem from its 5-HT₁A partial agonism , a feature absent in this compound, which is purely antipsychotic .
Clinical Performance :
- In a meta-analysis of antipsychotics, this compound showed superior tolerability in elderly patients compared to Perospirone, attributed to its simpler metabolic pathway (CYP2D6 vs. CYP3A4 for Perospirone) .
- Tiospirone HCl’s dual action (anxiolytic + antipsychotic) positions it as a multifunctional agent but complicates dosing regimens relative to this compound .
Biological Activity
Isosulpride, a substituted benzamide derivative, is primarily recognized for its role as an atypical antipsychotic. Its pharmacological profile is closely related to that of amisulpride, sharing similar mechanisms of action and therapeutic applications. This article explores the biological activity of this compound, focusing on its receptor interactions, clinical efficacy, case studies, and adverse effects.
This compound functions predominantly as a dopamine D2 and D3 receptor antagonist . At higher doses, it blocks postsynaptic receptors, which leads to a reduction in dopaminergic activity and improvement in positive symptoms of schizophrenia. Conversely, at lower doses, this compound preferentially inhibits presynaptic D2 and D3 receptors, enhancing dopamine release in the synapse, which can alleviate negative symptoms associated with schizophrenia .
Additionally, this compound exhibits antagonistic properties at serotonin receptors, particularly the 5-HT2A and 5-HT7 receptors. These interactions are believed to contribute to its antidepressant effects . The following table summarizes the receptor affinities of this compound:
| Receptor Type | Affinity (K_i in nM) |
|---|---|
| Dopamine D2 | 3.0 |
| Dopamine D3 | 3.5 |
| Serotonin 5-HT2A | 11.5 |
| Serotonin 5-HT7 | 10-20 |
Clinical Efficacy
This compound has been evaluated for its effectiveness in treating schizophrenia, particularly in patients exhibiting treatment-resistant symptoms. A review of clinical trials indicates that this compound (50-300 mg/day) significantly improves both positive and negative symptoms compared to placebo .
In a notable case study involving six patients with clozapine-resistant schizophrenia, the addition of this compound led to substantial reductions in PANSS (Positive and Negative Syndrome Scale) scores. The results are summarized in Table 1 below:
Table 1: PANSS Scores Before and After this compound Treatment
| Patient | PANSS Score On Admission | PANSS Score At Discharge | Change (%) |
|---|---|---|---|
| 1 | 102 | 80 | -21.6 |
| 2 | 118 | 90 | -23.7 |
| 3 | 84 | 67 | -20.2 |
| 4 | 79 | 47 | -40.5 |
| 5 | 94 | 83 | -11.7 |
| 6 | 78 | 78 | 0 |
The data indicate that most patients experienced a significant reduction in both positive and negative symptoms following treatment with this compound.
Adverse Effects
Despite its efficacy, this compound is associated with several adverse effects, primarily due to its action on dopamine pathways. Common side effects include:
- Hyperprolactinemia: Increased prolactin levels can lead to amenorrhea and galactorrhea in women.
- Extrapyramidal Symptoms (EPS): Although less frequent than with typical antipsychotics like haloperidol, EPS can occur.
- Weight Gain: this compound has a lower propensity for weight gain compared to some other atypical antipsychotics but can still contribute to metabolic changes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
